Bis(triethylsilyl)amine
Overview
Description
Bis(triethylsilyl)amine is an organosilicon compound with the molecular formula [(C2H5)3Si]2NH. It is a derivative of ammonia where two hydrogen atoms are replaced by triethylsilyl groups. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Mechanism of Action
Target of Action
Bis(triethylsilyl)amine, also known as hexamethyldisilazane (HMDS), is an organosilicon compound . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . It primarily targets ammonia and acts as a reagent and a precursor to bases that are popular in organic synthesis and organometallic chemistry .
Mode of Action
This compound interacts with its targets through a process of deprotonation. Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium . This interaction results in the formation of non-nucleophilic bases used in synthetic organic chemistry .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of organosilicon compounds. It is used in the synthesis of a series of silyl-containing ethoxycarbonates and ethoxycarbamates . The kinetics of disassembly of these compounds are determined in real-time upon exposure to fluoride ion sources at room temperature .
Pharmacokinetics
It’s known that the compound has a slow hydrolysis in water , indicating that its bioavailability may be influenced by its solubility and stability in aqueous environments.
Result of Action
The result of this compound’s action is the formation of non-nucleophilic bases used in synthetic organic chemistry . These bases are crucial in various reactions, including the deprotonation of ketones and esters to yield enol derivatives , the deprotonation of CH2X2 (X = Br, I) to yield halocarbenes , and the deprotonation of quaternary ammonium salts to yield Wittig reagents .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound is sensitive to moisture , and its reactivity can be modulated by changing the temperature . Additionally, the presence of fluoride ions can affect the kinetics of disassembly of silyl-containing compounds synthesized using this compound .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Bis(trimethylsilyl)amine, react with aldehydes or ketones to give Schiff bases in high yields . This suggests that Bis(triethylsilyl)amine may interact with certain enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that similar compounds, such as Bis(trimethylsilyl)amine, can undergo reactions with aldehydes or ketones to form Schiff bases . This suggests that this compound may exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that Bis(trimethylsilyl)amine is a colorless liquid that undergoes slow hydrolysis in water . This suggests that this compound may have similar properties and could potentially exhibit changes over time in laboratory settings.
Metabolic Pathways
It is known that similar compounds, such as Bis(trimethylsilyl)amine, can undergo reactions with aldehydes or ketones to form Schiff bases . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triethylsilyl)amine can be synthesized by treating triethylsilyl chloride with ammonia. The reaction typically proceeds as follows: [ 2 (C_2H_5)_3SiCl + 3 NH_3 \rightarrow [(C_2H_5)_3Si]_2NH + 2 NH_4Cl ] Ammonium chloride is formed as a byproduct in this reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions
Bis(triethylsilyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triethylsilyl groups can be replaced by other nucleophiles.
Deprotonation: The compound can be deprotonated to form bis(triethylsilyl)amide, which is a strong base used in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Bases: Strong bases like n-butyllithium are used for deprotonation reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Bis(triethylsilyl)amide: Formed by deprotonation, it is used as a non-nucleophilic base in synthetic organic chemistry.
Scientific Research Applications
Bis(triethylsilyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor to other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but with trimethylsilyl groups instead of triethylsilyl groups.
Bis(triphenylsilyl)amine: Contains triphenylsilyl groups, offering different steric and electronic properties.
Uniqueness
Bis(triethylsilyl)amine is unique due to its specific steric and electronic properties conferred by the triethylsilyl groups. These properties make it suitable for certain reactions where other similar compounds may not be as effective.
Properties
IUPAC Name |
[diethyl-(triethylsilylamino)silyl]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h13H,7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDLLVYBXGBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)N[Si](CC)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347143 | |
Record name | Bis(triethylsilyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-18-2 | |
Record name | Bis(triethylsilyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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